4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound "4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one" is a fluorinated triazole derivative. Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various biological activities. Fluorinated triazoles, in particular, have been studied for their potential applications in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased stability, lipophilicity, and the ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of fluorinated triazoles typically involves the cyclization of thiosemicarbazides with esters or the reaction of azides with fluorinated alkynes or alkenes. For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles can be achieved through a regiospecific 1,3-dipolar cycloaddition reaction . Similarly, the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety can be designed via reactions starting from ethyl 2,2-difluoro(heteroaryl)acetate . These methods provide a pathway to synthesize a wide range of fluorinated triazole compounds, including the one .
Molecular Structure Analysis
The molecular structure of fluorinated triazoles is characterized by the presence of a triazole ring, which can be substituted with various fluorinated phenyl groups. The crystal structure of related compounds, such as 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, reveals that the fused rings are nearly coplanar, and the crystal packing is stabilized by weak intermolecular interactions . These structural features are crucial for the biological activity and interaction with biological targets .
Chemical Reactions Analysis
Fluorinated triazoles can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and lactonizations. For instance, the bromodifluoromethylated triazole can react with aldehydes to afford a new class of β,β-difluoro-β-triazolyl alcohol derivatives, which can be further transformed into bicyclic gem-difluorinated compounds . These reactions are important for the diversification of the triazole core and the development of novel compounds with potential biological activities .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the triazole ring can significantly alter the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the lipophilicity and metabolic stability of the molecule. Additionally, the presence of fluorine can enhance the molecule's ability to form hydrogen bonds, which is beneficial for binding to biological targets. The high acidity of the fluorophenol moiety in related compounds also contributes to their sensitivity to pH changes and selectivity in metal cation binding . These properties are essential for the development of fluorinated triazoles as pharmaceutical agents .
Scientific Research Applications
One study describes the microwave-assisted and conventional synthesis of new metal-free and metal phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety. These compounds exhibit solubility in CHCl3, DMF, and DMSO, and their structures were elucidated using elemental analysis, IR, NMR, UV–Vis spectroscopies, and single crystal diffraction techniques (Kahveci et al., 2007).
Another study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and investigated their antimicrobial activities. The derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Applications in Molecular Design
Research into the design and synthesis of isostructural compounds with potential pharmacological applications has also been conducted. For instance, isostructural thiazoles containing the 4-fluorophenyl moiety were synthesized, and their crystal structures were determined by single crystal diffraction, revealing insights into their molecular configurations and potential applications in drug design (Kariuki et al., 2021).
Antioxidant and Antimicrobial Properties
Additionally, the antioxidant and antimicrobial properties of triazolyl-benzimidazole compounds, closely related to the target compound, were studied. The crystal structures of these compounds were determined, highlighting the intermolecular interactions that contribute to their stability and potential bioactivity (Karayel et al., 2015).
Electronic Structures and Photophysical Properties
Moreover, the electronic structures and photophysical properties of Ir(III) complexes with ligands related to the target compound were investigated using DFT/TDDFT calculations. This study provided insights into the potential OLED applications of these complexes, highlighting the impact of ligand properties on photophysical characteristics (Liu et al., 2013).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency toward various enzymes .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential drug molecules for various diseases and disorders .
Pharmacokinetics
The presence of fluorine or fluorine-containing functional groups in a compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
Compounds with similar structures have been found to exhibit antiviral activities and inhibit certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Future Directions
properties
IUPAC Name |
4-(3-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-4-2-5-13(8-12)17(19,20)21)16(25)24(11)15-7-3-6-14(18)9-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBZAWPBHLTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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